Tert-butyl 4-amino-2-hydroxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

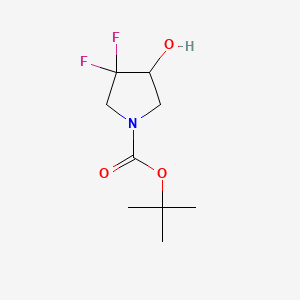

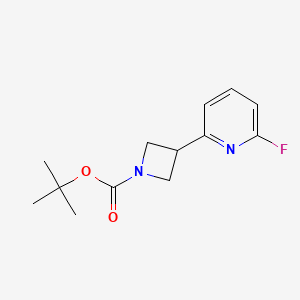

Tert-butyl 4-amino-2-hydroxybenzoate is an organic compound with the molecular formula C11H15NO3 . It has a molecular weight of 209.24 .

Synthesis Analysis

The synthesis of Tert-butyl 4-amino-2-hydroxybenzoate and its derivatives can be achieved through palladium-catalyzed reactions . The process involves the amination of tert-butyl 4-bromobenzoate using PdCl2 and P(o-tolyl)3 as the catalyst system .Molecular Structure Analysis

The molecular structure of Tert-butyl 4-amino-2-hydroxybenzoate consists of a benzene ring substituted with a tert-butyl ester group, an amino group, and a hydroxy group .Physical And Chemical Properties Analysis

Tert-butyl 4-amino-2-hydroxybenzoate has a molecular weight of 209.24 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

-

Synthesis of Heterocyclic Compounds

- Summary : Tert-butyl groups have been introduced into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems, leading to a series of structurally novel compounds .

- Method : This was achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .

- Results : The introduction of a tert-butyl group into these systems resulted in compounds with enhanced biological activity .

-

- Summary : Tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) have been used as starting materials in dipeptide synthesis .

- Method : The Boc-AAILs were prepared from commercially available tert-butyloxycarbonyl-protected amino acids .

- Results : The use of a distinctive coupling reagent resulted in the formation of dipeptides in satisfactory yields in 15 minutes .

-

Biosynthesis of Value-Added Bioproducts

- Summary : 4-Hydroxybenzoic acid (4-HBA), which is structurally similar to Tert-butyl 4-amino-2-hydroxybenzoate, has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc .

- Method : Synthetic biology and metabolic engineering approaches have enabled the biosynthesis of 4-HBA to address the increasing demand for high-value bioproducts .

- Results : A variety of industrially pertinent compounds such as resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol have been synthesized using 4-HBA as the starting feedstock .

-

Synthesis of N-Substituted Derivatives

- Summary : N-substituted derivatives of tert-butyl 4-aminobenzoate have been synthesized via a palladium-catalyzed reaction .

- Method : The reaction involved amination of tert-butyl 4-bromobenzoate using PdCl2 and P(o-tolyl)3 .

- Results : This method provided a convenient route to N-substituted derivatives of tert-butyl 4-aminobenzoate, which could be useful intermediates for the synthesis of chemotherapeutic agents .

-

- Summary : Tert-butylamine, which is structurally similar to Tert-butyl 4-amino-2-hydroxybenzoate, is used as an intermediate in the preparation of sulfenamides such as N-tert-butyl-2-benzothiazylsulfenamide and N-tert-butyl-2-benzothiazylsulfenimide .

- Method : These compounds are prepared from tert-butylamine and are used as rubber accelerators .

- Results : These compounds modify the rate of vulcanization of rubber .

-

Asymmetric Synthesis of Amines

- Summary : The tert-butanesulfinyl group, which is structurally similar to Tert-butyl 4-amino-2-hydroxybenzoate, activates imines for the addition of many different classes of nucleophiles .

- Method : This group serves as a powerful chiral directing group, and after nucleophilic addition is readily cleaved by treatment with acid .

- Results : This method provides a convenient route to a variety of chiral amines .

Propriétés

IUPAC Name |

tert-butyl 4-amino-2-hydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6,13H,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTXKCAAVOPISU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50700583 |

Source

|

| Record name | tert-Butyl 4-amino-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-amino-2-hydroxybenzoate | |

CAS RN |

889858-34-8 |

Source

|

| Record name | tert-Butyl 4-amino-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

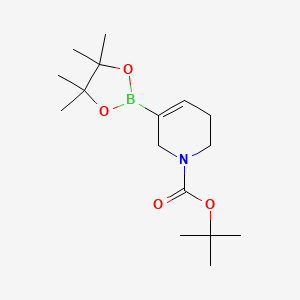

![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate](/img/structure/B592215.png)

![tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B592229.png)

![2-Boc-2,3,3A,4,5,9B-hexahydro-1H-pyrrolo[3,4-C]quinoline](/img/structure/B592230.png)